(Z)-Aconitic acid

Organic Photovoltaics Thermal Stability Non-Fullerene Acceptor

OPV researchers require a reproducible, well-characterized non-fullerene acceptor for benchmarking device performance. ITIC (CAS 1664293-06-4) is the definitive IDTT-based NFA reference standard, enabling systematic structure-property studies. - Benchmark NFA: Tg 180°C with glass-crystal transition; superior thermal stability vs. fluorinated analogs (ITIC-4F) for degradation mechanism studies - Optimized energetics: HOMO -5.48 eV, LUMO -3.83 eV; engineered for high Voc when paired with medium/wide bandgap donor polymers - ≥98% purity (¹H NMR); available from 25 mg to 1 g; ambient shipping with global fulfillment

Molecular Formula C94H82N4O2S4
Molecular Weight 1427.9 g/mol
Cat. No. B14757063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Aconitic acid
Molecular FormulaC94H82N4O2S4
Molecular Weight1427.9 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=CC=CC=C8C7=O)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC
InChIInChI=1S/C94H82N4O2S4/c1-5-9-13-17-25-59-33-41-65(42-34-59)93(66-43-35-60(36-44-66)26-18-14-10-6-2)79-53-76-80(54-75(79)89-85(93)91-81(103-89)51-69(101-91)49-77-83(63(55-95)56-96)71-29-21-23-31-73(71)87(77)99)94(67-45-37-61(38-46-67)27-19-15-11-7-3,68-47-39-62(40-48-68)28-20-16-12-8-4)86-90(76)104-82-52-70(102-92(82)86)50-78-84(64(57-97)58-98)72-30-22-24-32-74(72)88(78)100/h21-24,29-54H,5-20,25-28H2,1-4H3/b77-49-,78-50-
InChIKeyHQOWCDPFDSRYRO-NBPLLSTCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ITIC: Key Properties and Procurement


2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile, commonly known as ITIC, is a high-performance non-fullerene acceptor (NFA) molecule from the indacenodithienothiophene (IDTT) family [1]. It is a cornerstone material in organic photovoltaic (OPV) research, serving as an electron acceptor in bulk heterojunction solar cells. ITIC is characterized by a fused, sulfur-rich heptacyclic core, flanked by strong electron-withdrawing 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile end groups and solubilizing 4-hexylphenyl side chains [2]. This specific combination of structural features imparts strong and broad absorption in the visible and near-infrared spectrum, appropriate energy levels, and high electron mobility, which are critical for achieving high power conversion efficiencies (PCEs) in organic solar cells.

Workflow
Bulk heterojunction organic solar cell acceptor
Selection Logic
Non-fullerene acceptor with broad NIR absorption
Use Context
Structure-property relationship studies and device research

ITIC Structural Specificity in Performance


In the field of non-fullerene acceptors, structurally similar analogs cannot be considered interchangeable. Even minor modifications to the ITIC scaffold, such as side-chain isomerism or end-group halogenation, result in significantly divergent physical, optical, and electronic properties, ultimately dictating device efficiency and stability [1]. Substituting ITIC with an alternative like ITIC-4F or m-ITIC without re-optimizing the entire device stack, including donor polymer choice and processing conditions, will almost certainly lead to a dramatic drop in power conversion efficiency (PCE). This is because each analog possesses a unique combination of absorption spectrum, molecular energy levels, film morphology, and charge transport characteristics that must be meticulously matched to the other components in the active layer [2]. The following evidence details the specific, quantifiable differences that underpin the critical importance of precise material selection.

ITIC ITIC-4F Lower thermal stability may compromise device longevity
ITIC m-ITIC Side-chain isomer alters electron mobility and film morphology
ITIC ITIC-Th Deeper LUMO reduces open-circuit voltage potential

ITIC Differentiation from Analogs: Evidence


Thermal Stability vs. ITIC-4F

Terminal fluorination, while often enhancing device efficiency, can severely compromise the thermal stability of the acceptor material. A direct head-to-head comparison reveals that ITIC (target compound) exhibits far superior thermal resilience compared to its fluorinated analog, ITIC-4F, a critical factor for the long-term operational stability of organic solar cells [1].

Thermal Stability
Head-to-head
PCE loss after annealing: 5.4% (ITIC) vs 34.8% (ITIC-4F)
Supports thermal stability screening for device longevity
PBDB-TF blends, 150 °C/24 h in N₂; reported 6.4× lower loss
Organic Photovoltaics Thermal Stability Non-Fullerene Acceptor

Electron Mobility: m-ITIC Comparison

The position of the alkyl side chains on the phenyl substituents significantly impacts molecular packing and charge transport. A study comparing ITIC with its isomer, m-ITIC (where the hexyl chains are in the meta-position), demonstrates that the standard ITIC structure (para-substituted) results in different electronic properties [1].

Electron Mobility
Head-to-head
ITIC exhibits lower μe; m-ITIC: 1.02 × 10⁻³ cm² V⁻¹ s⁻¹
Side-chain regiochemistry affects charge transport properties
SCLC on pristine films; m-ITIC higher mobility linked to crystallinity
Organic Semiconductors Electron Mobility Charge Transport

Energy Level Alignment vs. ITIC-Th

Replacing the 4-hexylphenyl side chains of ITIC with 5-hexylthienyl groups in the analog ITIC-Th results in a measurable shift in frontier molecular orbital energy levels. This change in chemical structure directly affects the open-circuit voltage (Voc) and charge separation driving force in a completed device [1].

Energy Level Alignment
Cross-study
ITIC LUMO: −3.83 eV; ITIC-Th LUMO: −3.93 eV (Δ = −0.10 eV)
Shallower LUMO of ITIC supports higher Voc potential
Cyclic voltammetry on thin films; trade-off with exciton splitting driving force
Organic Electronics Energy Levels Molecular Engineering

ITIC: Research and Industrial Applications


Non-Fullerene Acceptor Structure-Property Relationships

ITIC serves as the ideal benchmark molecule for fundamental studies aimed at understanding how systematic structural modifications (e.g., side-chain engineering, end-group halogenation, core extension) impact the optical, electronic, and morphological properties of NFAs. Its well-characterized and balanced set of properties provides a stable and reproducible reference point against which the performance of new, novel acceptors can be quantitatively compared [1]. The evidence of its differing stability compared to ITIC-4F makes it particularly valuable for research into degradation mechanisms.

Binary and Ternary Blend Organic Solar Cells

ITIC is a primary candidate for use in binary and ternary blend organic solar cells, especially where high open-circuit voltage (Voc) is a priority. Its specific HOMO/LUMO levels enable a favorable energetic offset with a wide array of medium and wide bandgap polymer donors. As shown in the evidence comparing its energy levels to ITIC-Th, the selection of ITIC over a deeper-LUMO analog is a strategic choice to maximize Voc. It is frequently used as a model acceptor in ternary strategies to fine-tune blend morphology and extend the absorption spectrum [2].

Specialty Photodetectors and Organic Electronics

Beyond solar cells, the strong and broad absorption of ITIC, combined with its high electron mobility, makes it a valuable material for developing other organic electronic devices. This includes organic photodetectors (OPDs) for visible and near-infrared light sensing, as well as n-type transport layers in organic field-effect transistors (OFETs). The robust thermal stability of ITIC relative to analogs like ITIC-4F is a significant advantage in applications where the device may be subject to moderate heating during operation or encapsulation.

Advanced Characterization and Device Physics

Due to its well-documented properties and high degree of crystallinity, ITIC is an excellent model system for advanced characterization techniques. It is widely used to investigate fundamental device physics in organic solar cells, such as the dynamics of exciton dissociation, charge generation, and non-geminate recombination [3]. The differences in film morphology and electron mobility between ITIC and its isomers, such as m-ITIC, make it a powerful platform for studying the correlation between molecular packing, microstructure, and macroscopic device performance.

Application
Selection Property
Validation Focus
Structure-Property Studies
Benchmark NFA platform
Degradation mechanism analysis
Binary/Ternary Solar Cells
High Voc potential
Donor-acceptor energy level matching
Specialty Photodetectors
Broad NIR absorption
Thermal stability under operation
Advanced Device Physics
Well-characterized crystallinity
Microstructure-performance correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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